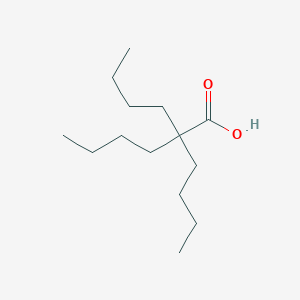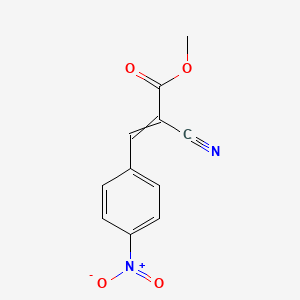![molecular formula C10H22O6P2 B14655537 Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate CAS No. 51906-65-1](/img/structure/B14655537.png)
Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two diethoxyphosphoryl groups attached to an ethenyl backbone. It is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate vinyl halide under basic conditions. The reaction proceeds via a Michaelis-Arbuzov rearrangement, where the diethyl phosphite reacts with the vinyl halide to form the desired product. The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic attack .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism by which diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate exerts its effects involves the interaction of its phosphoryl groups with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions are often complex and depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate include:
- Diethyl phosphite
- Triethyl phosphite
- Diethyl {1-[(diethoxyphosphoryl)oxy]-3-phenylpropyl}phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique ethenyl backbone, which imparts distinct reactivity and versatility. This structural feature allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in synthetic chemistry .
Propriétés
Numéro CAS |
51906-65-1 |
|---|---|
Formule moléculaire |
C10H22O6P2 |
Poids moléculaire |
300.23 g/mol |
Nom IUPAC |
1-diethoxyphosphorylethenyl diethyl phosphite |
InChI |
InChI=1S/C10H22O6P2/c1-6-12-17(13-7-2)16-10(5)18(11,14-8-3)15-9-4/h5-9H2,1-4H3 |
Clé InChI |
CGPIPJRDDOCHEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(OCC)OC(=C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


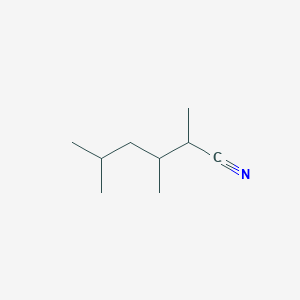
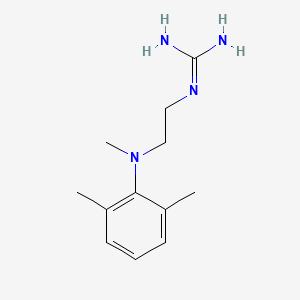
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
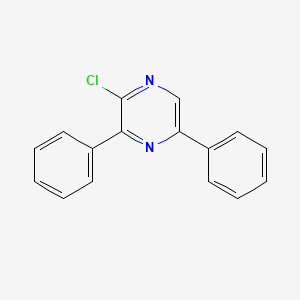
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)
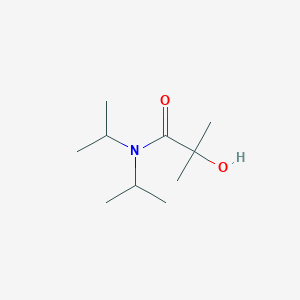
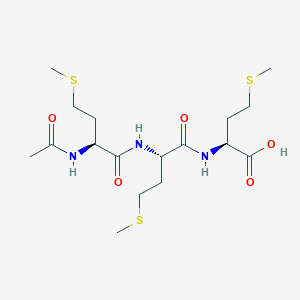
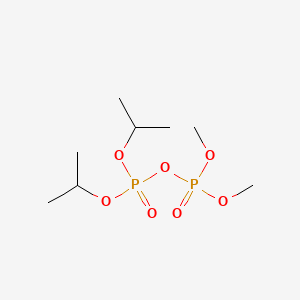

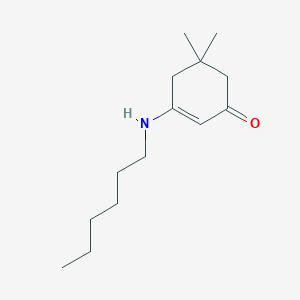
![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

